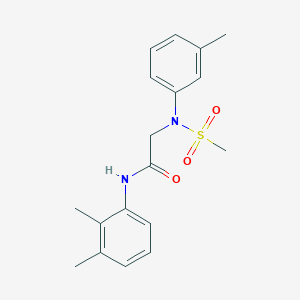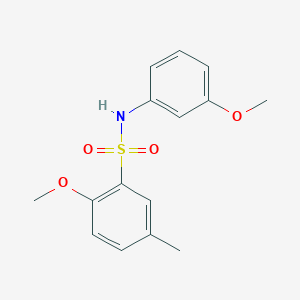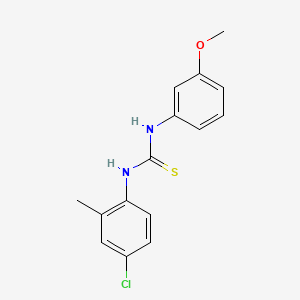
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea, also known as DIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIT is a thiourea derivative that has been synthesized by various methods and has shown promising results in treating various diseases.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has shown significant potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to protect dopaminergic neurons and improve motor function.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has also been shown to modulate various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to reduce amyloid beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea also has some limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea research. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea in treating other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea and to identify its molecular targets. Finally, the development of novel formulations of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea that improve its solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is a promising chemical compound that has shown significant potential in treating various diseases. Its synthesis method is complex, but its high potency, selectivity, and low toxicity make it an attractive candidate for research purposes. N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has shown promising results in cancer, Alzheimer's disease, and Parkinson's disease research, and further studies are needed to fully understand its mechanism of action and identify its molecular targets. The development of novel formulations of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea could enhance its therapeutic potential and pave the way for its clinical application.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea can be synthesized by various methods, including the reaction of 2,4-dimethoxybenzoyl chloride with N-isopropylpiperidine, followed by reaction with thiourea. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with N-isopropylpiperidine, followed by reaction with thiourea. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is a complex process that requires expertise and careful handling of chemicals.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-12(2)20-9-7-13(8-10-20)18-17(23)19-15-6-5-14(21-3)11-16(15)22-4/h5-6,11-13H,7-10H2,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLDVABMGYLPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)


![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)



![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

